Lophirachalcone

Description

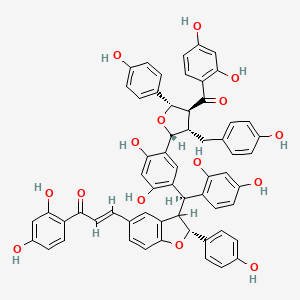

structure given in first source; an anti-tumor promoter isolated from Lophira alata; a chalcone tetrame

Structure

2D Structure

Properties

CAS No. |

122585-40-4 |

|---|---|

Molecular Formula |

C60H48O15 |

Molecular Weight |

1009.0 g/mol |

IUPAC Name |

(E)-3-[(2R)-3-[(R)-[5-[(2R,3S,4S,5S)-4-(2,4-dihydroxybenzoyl)-5-(4-hydroxyphenyl)-3-[(4-hydroxyphenyl)methyl]oxolan-2-yl]-2,4-dihydroxyphenyl]-(2,4-dihydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C60H48O15/c61-34-9-1-30(2-10-34)24-46-56(57(73)42-20-17-39(66)27-50(42)70)59(33-7-13-36(63)14-8-33)75-60(46)44-28-43(51(71)29-52(44)72)54(41-19-16-38(65)26-49(41)69)55-45-23-31(3-21-47(67)40-18-15-37(64)25-48(40)68)4-22-53(45)74-58(55)32-5-11-35(62)12-6-32/h1-23,25-29,46,54-56,58-66,68-72H,24H2/b21-3+/t46-,54+,55?,56+,58-,59+,60-/m0/s1 |

InChI Key |

HUSLZNYNWSUNJK-GEIIHYOISA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H]2[C@@H]([C@H](O[C@H]2C3=CC(=C(C=C3O)O)[C@H](C4[C@@H](OC5=C4C=C(C=C5)/C=C/C(=O)C6=C(C=C(C=C6)O)O)C7=CC=C(C=C7)O)C8=C(C=C(C=C8)O)O)C9=CC=C(C=C9)O)C(=O)C1=C(C=C(C=C1)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CC2C(C(OC2C3=CC(=C(C=C3O)O)C(C4C(OC5=C4C=C(C=C5)C=CC(=O)C6=C(C=C(C=C6)O)O)C7=CC=C(C=C7)O)C8=C(C=C(C=C8)O)O)C9=CC=C(C=C9)O)C(=O)C1=C(C=C(C=C1)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lophirachalcone; |

Origin of Product |

United States |

Foundational & Exploratory

Lophirachalcone: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophirachalcone, a complex chalcone tetramer isolated from the West African medicinal plant Lophira alata, has demonstrated significant potential as a chemopreventive and anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its inhibitory effects on tumor promotion and inflammation. This document collates available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to serve as a resource for researchers in oncology, immunology, and drug discovery.

Core Bioactivities of this compound

This compound's primary reported bioactivities are the inhibition of Epstein-Barr virus (EBV) activation and the suppression of chemically induced inflammation. These activities suggest its potential as an anti-tumor promoter and an anti-inflammatory agent.

Inhibition of Tumor Promotion

Tumor promotion is a critical stage in carcinogenesis, and its inhibition is a key strategy for cancer prevention. This compound has been identified as an inhibitor of tumor promotion, primarily through its ability to suppress the activation of the Epstein-Barr virus (EBV), a known tumor promoter.

Anti-inflammatory Effects

Chronic inflammation is a well-established driver of various diseases, including cancer. This compound exhibits potent anti-inflammatory properties by inhibiting the inflammatory response induced by phorbol esters.

Quantitative Bioactivity Data

Quantitative data on the bioactivity of this compound is limited. The primary study on this compound focused on its isolation and initial characterization. While potent activity was reported, specific IC50 values for this compound's inhibition of EBV activation and inflammation have not been detailed in the readily available literature. For context, related chalcones have been reported to exhibit anti-inflammatory and anti-cancer activities with IC50 values in the low micromolar range. Further quantitative studies are required to definitively establish the potency of this compound.

| Bioactivity | Target/Assay | Inducer | This compound Concentration/Effect | IC50 | Reference |

| Anti-tumor Promotion | Epstein-Barr Virus (EBV) Early Antigen (EA) Induction | Teleocidin B-4 | Potent Inhibitor | Not Reported | [1] |

| Anti-inflammation | Mouse Ear Edema | Teleocidin B-4 | Potent Inhibitory Activity | Not Reported | [1] |

Note: The available literature describes the activity as "potent" but does not provide specific IC50 values.

Mechanism of Action: Signaling Pathways

The precise molecular mechanisms underlying this compound's bioactivities have not been fully elucidated. However, based on the known actions of tumor promoters like teleocidin B-4 and the general mechanisms of other bioactive chalcones, a putative mechanism can be proposed. Teleocidin B-4, similar to the more commonly studied 12-O-tetradecanoylphorbol-13-acetate (TPA), is known to activate Protein Kinase C (PKC). Activation of PKC triggers downstream signaling cascades, including the MAPK/ERK and NF-κB pathways, which lead to the expression of pro-inflammatory genes and factors that promote cell proliferation and survival, as well as EBV lytic replication. It is hypothesized that this compound may interfere with one or more steps in this cascade.

Putative Signaling Pathway for TPA/Teleocidin B-4 Induced Inflammation and EBV Activation

The following diagram illustrates the generally accepted signaling pathway initiated by phorbol esters, which is the likely target of this compound's inhibitory action.

Caption: Putative signaling pathway of tumor promoter-induced inflammation and EBV activation, and the potential points of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature on this compound. These protocols are based on established methods for assessing anti-tumor promoting and anti-inflammatory activities.

Inhibition of Epstein-Barr Virus (EBV) Early Antigen (EA) Induction

This assay is a widely used in vitro method to screen for potential anti-tumor promoters.

Objective: To determine the ability of this compound to inhibit the activation of the EBV lytic cycle induced by a tumor promoter.

Cell Line: Raji cells (a human Burkitt's lymphoma cell line latently infected with EBV).

Materials:

-

Raji cells

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Teleocidin B-4 (or TPA) as the inducer

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Butyric acid (positive control for induction)

-

Phosphate-buffered saline (PBS)

-

Methanol (for cell fixation)

-

Human serum containing high-titer antibodies against EBV-EA (or specific monoclonal antibodies)

-

FITC-conjugated anti-human IgG antibody

-

Fluorescence microscope

Procedure:

-

Culture Raji cells in RPMI 1640 medium with 10% FBS at 37°C in a 5% CO2 incubator.

-

Seed Raji cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

Treat the cells with various concentrations of this compound for 30 minutes prior to induction.

-

Induce EBV EA expression by adding teleocidin B-4 (e.g., 20 ng/mL) and butyric acid (e.g., 4 mM).

-

Incubate the cells for 48 hours at 37°C.

-

Harvest the cells, wash with PBS, and prepare cell smears on glass slides.

-

Fix the cells with methanol for 10 minutes at room temperature.

-

Perform indirect immunofluorescence staining by incubating the fixed cells with human serum containing anti-EBV-EA antibodies for 1 hour at 37°C.

-

Wash the slides with PBS and then incubate with FITC-conjugated anti-human IgG for 1 hour at 37°C.

-

Wash again with PBS and mount the slides.

-

Observe the slides under a fluorescence microscope and count the number of EA-positive cells among at least 500 cells.

-

Calculate the percentage of EA-positive cells and determine the inhibitory effect of this compound compared to the control (inducer only).

Workflow Diagram:

Caption: Workflow for the Epstein-Barr Virus Early Antigen Induction Assay.

Mouse Ear Edema Anti-inflammatory Assay

This in vivo assay is a standard model for evaluating the topical anti-inflammatory activity of compounds.

Objective: To assess the ability of this compound to inhibit acute inflammation in a mouse model.

Animal Model: ICR mice (female, 7-8 weeks old).

Materials:

-

ICR mice

-

Teleocidin B-4 (or TPA) as the inflammatory agent (dissolved in acetone)

-

This compound (dissolved in acetone)

-

Acetone (vehicle control)

-

Indomethacin (positive control)

-

Ear punch biopsy tool (e.g., 6 mm diameter)

-

Analytical balance

Procedure:

-

Divide the mice into control and treatment groups (n=5-6 per group).

-

Topically apply the test compound (this compound in acetone) or the vehicle (acetone) to the inner and outer surfaces of the right ear of each mouse.

-

After 30 minutes, apply the inflammatory agent (teleocidin B-4 in acetone, e.g., 1 µ g/ear ) to the right ear of all mice. The left ear serves as an untreated control.

-

After a specified period (e.g., 6 hours), sacrifice the mice by cervical dislocation.

-

Take a 6 mm diameter punch biopsy from both the right (treated) and left (untreated) ears.

-

Weigh the ear punches immediately.

-

The extent of edema is calculated as the difference in weight between the right and left ear punches.

-

The inhibitory effect of this compound is calculated as the percentage reduction in edema in the treated group compared to the control group (inflammatory agent only).

Workflow Diagram:

Caption: Workflow for the Mouse Ear Edema Anti-inflammatory Assay.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-tumor promoting and anti-inflammatory activities. Its complex structure and potent biological effects make it an intriguing candidate for further investigation. The primary limitation in the current understanding of this compound is the lack of detailed quantitative data and a fully elucidated molecular mechanism of action.

Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC50 values of this compound in various in vitro and in vivo models to establish its potency.

-

Mechanism of Action Studies: Investigating the specific molecular targets of this compound within the PKC and other relevant signaling pathways. This could involve kinase inhibition assays, gene expression analysis, and proteomics.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify the key structural features responsible for its bioactivity.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in more advanced preclinical models of cancer and inflammatory diseases.

A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

Lophirachalcone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophirachalcone is a complex chalcone tetramer that has garnered interest within the scientific community for its potential biological activities. As a member of the flavonoid family, it represents a unique structural motif with potential for further investigation and drug development. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed methodology for its isolation and purification.

Natural Sources of this compound

This compound has been primarily isolated from plants belonging to the genus Lophira, a member of the Ochnaceae family.[1][2][3] These plants are native to tropical regions of West and Central Africa. The principal species identified as sources of this compound are:

-

Lophira alata : Also known as the red ironwood tree, the stem bark of this plant is a significant source of this compound.[1][2][3]

-

Lophira lanceolata : The stem bark of this species has also been reported to contain related chalcone dimers.

While this compound itself has been specifically identified in Lophira alata, the presence of structurally similar chalcone dimers in Lophira lanceolata suggests that this species may also be a viable, albeit less documented, source.

Quantitative Data on Isolation

Quantitative data regarding the isolation of this compound is limited in publicly available literature. However, related studies on the extraction of constituents from Lophira species can provide some context for expected yields of crude extracts.

| Plant Source | Plant Part | Extraction Solvent | Crude Extract Yield (%) | This compound Yield (mg/kg) | Purity (%) | Reference |

| Lophira alata | Stem Bark | Methanol | Not Reported | Not Reported | Not Reported | Murakami et al., 1992 |

| Lophira lanceolata | Stem Bark | Ethanol | 8.15 | Not Applicable | Not Applicable | Antimalarial Efficacy and Antioxidant Activity of Lophira lanceolata Stem Bark Ethanol Extract Using Plasmodium berghei Induced-Malaria in Swiss Albino's Mice |

Note: The yield of 8.15% for the ethanol extract of Lophira lanceolata represents the total crude extract and not the specific yield of a single compound. The yield of pure this compound from Lophira alata has not been reported in the available literature.

Experimental Protocol: Isolation and Purification of this compound

The following is a detailed protocol for the isolation and purification of this compound from the stem bark of Lophira alata. This protocol is based on the general principles of natural product isolation and the specific information available from the initial report by Murakami et al. (1992).

1. Plant Material Collection and Preparation:

-

Collect fresh stem bark of Lophira alata.

-

Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

-

Grind the dried bark into a coarse powder using a mechanical mill.

2. Extraction:

-

Macerate the powdered bark (1 kg) with methanol (5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

-

Repeat the maceration process two more times with fresh methanol to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

3. Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.

-

Separate the layers and concentrate each fraction using a rotary evaporator. The fraction containing this compound is expected to be in the more polar fractions (chloroform and/or ethyl acetate).

4. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Subject the active fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions of 50-100 mL and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).

-

Combine fractions showing similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing this compound by size exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent. This step helps to remove polymeric impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the enriched fraction by preparative HPLC on a C18 column.

-

Use a gradient of methanol and water as the mobile phase.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy of a partially purified sample).

-

Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

-

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural elucidation.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

-

Visualizations

Caption: General workflow for the isolation of this compound.

Caption: A representative inflammatory signaling pathway potentially modulated by chalcones.

Disclaimer: The signaling pathway diagram illustrates a general mechanism by which chalcones can exert anti-inflammatory effects. The specific molecular targets and signaling pathways of this compound have not yet been fully elucidated.

Conclusion

This compound, a complex chalcone tetramer from Lophira alata, represents a promising natural product for further pharmacological investigation. This guide provides a comprehensive overview of its natural sources and a detailed, albeit reconstructed, protocol for its isolation and purification. The provided workflow and foundational data are intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to explore the therapeutic potential of this unique molecule. Further research is warranted to fully characterize the biological activities of this compound and to elucidate its specific mechanisms of action.

References

The Biosynthesis Pathway of Lophirachalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophirachalcone, a complex chalcone tetramer isolated from Lophira alata, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound. The pathway is elucidated in two main stages: the well-established biosynthesis of chalcone monomers via the phenylpropanoid pathway and a hypothesized subsequent oxidative oligomerization to form the final tetrameric structure. This guide synthesizes the current understanding of chalcone biosynthesis and draws parallels from the formation of other complex flavonoids to propose a putative final step in the creation of this compound. While direct experimental evidence for the latter stage in Lophira alata is currently unavailable, this document provides a robust theoretical framework to guide future research in this area.

Introduction

Chalcones are a class of plant secondary metabolites belonging to the flavonoid family, characterized by an open C6-C3-C6 skeleton. They serve as precursors for a wide variety of flavonoids and exhibit a broad range of biological activities. This compound is a notable example of a complex chalcone, being a tetramer composed of four chalcone units. It is found in the West African medicinal plant Lophira alata. The intricate structure of this compound suggests a fascinating and complex biosynthetic process. This guide details the enzymatic steps leading to the formation of the basic chalcone scaffold and proposes a chemically plausible route for its subsequent oligomerization into this compound.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major parts:

-

Part 1: Biosynthesis of the Chalcone Monomer. This is a well-characterized pathway in plants.

-

Part 2: Putative Oligomerization of Chalcone Monomers. This part of the pathway is hypothesized based on the biosynthesis of other complex polyphenols, as direct evidence from Lophira alata is lacking.

Part 1: Biosynthesis of the Chalcone Monomer

The formation of the chalcone monomer proceeds through the general phenylpropanoid pathway, culminating in the action of chalcone synthase.

2.1.1. Phenylpropanoid Pathway: Synthesis of 4-Coumaroyl-CoA

The biosynthesis begins with the aromatic amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through a series of three enzymatic reactions:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to produce cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): C4H, a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the 4-position to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA.

2.1.2. Chalcone Synthase (CHS) Reaction

The key enzyme in chalcone biosynthesis is Chalcone Synthase (CHS) , a type III polyketide synthase. CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. Malonyl-CoA is derived from the primary metabolite acetyl-CoA through the action of acetyl-CoA carboxylase (ACC).

The CHS reaction involves a series of decarboxylative Claisen condensation reactions, ultimately leading to the formation of naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).

Part 2: Putative Oligomerization of Chalcone Monomers to this compound

The formation of the complex tetrameric structure of this compound from chalcone monomers is proposed to occur via oxidative coupling reactions. This mechanism is common in the biosynthesis of other complex polyphenols, such as lignans and biflavonoids.[1]

2.2.1. Proposed Enzymatic Catalysis

The enzymes likely responsible for this oxidative coupling are peroxidases or laccases .[2][3] These enzymes are known to catalyze the one-electron oxidation of phenolic compounds, generating radical intermediates. These radicals can then couple in a variety of ways to form dimers, trimers, and higher-order oligomers.

2.2.2. Hypothetical Reaction Mechanism

-

Radical Formation: A peroxidase or laccase enzyme in Lophira alata would oxidize the phenolic hydroxyl groups on the chalcone monomers, generating resonance-stabilized phenoxy radicals.

-

Radical Coupling: These chalcone radicals would then undergo a series of regio- and stereoselective coupling reactions to form the specific C-C and C-O-C linkages observed in the this compound structure. The precise control of this coupling to form a single, complex tetramer suggests a highly regulated enzymatic process, possibly involving a dirigent protein that guides the coupling of the radicals.

-

Rearomatization/Further Modifications: The coupled intermediates would then rearomatize and may undergo further enzymatic modifications to yield the final, stable this compound molecule.

Data Presentation

Currently, there is no published quantitative data specifically on the biosynthesis of this compound. The following tables are provided as templates for future research findings.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes (Hypothetical)

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| L. alata PAL | L-Phenylalanine | |||

| L. alata C4H | Cinnamic Acid | |||

| L. alata 4CL | p-Coumaric Acid | |||

| L. alata CHS | 4-Coumaroyl-CoA | |||

| L. alata CHS | Malonyl-CoA | |||

| L. alata Peroxidase/Laccase | Chalcone Monomer |

Table 2: Metabolite Concentrations in Lophira alata (Hypothetical)

| Metabolite | Tissue | Concentration (µg/g FW) |

| L-Phenylalanine | Leaves | |

| Cinnamic Acid | Leaves | |

| p-Coumaric Acid | Leaves | |

| Naringenin Chalcone | Bark | |

| This compound | Bark |

Experimental Protocols

As no specific experimental protocols for the elucidation of the this compound biosynthetic pathway have been published, this section outlines general methodologies that would be employed in such research.

Identification and Characterization of Biosynthetic Genes

-

Protocol 1: Transcriptome Analysis of Lophira alata

-

Objective: To identify candidate genes for PAL, C4H, 4CL, CHS, peroxidases, and laccases involved in this compound biosynthesis.

-

Methodology:

-

Extract total RNA from various tissues of L. alata (e.g., bark, leaves, roots).

-

Perform high-throughput RNA sequencing (RNA-Seq).

-

Assemble the transcriptome and annotate putative gene functions based on homology to known biosynthetic genes from other plant species.

-

Identify differentially expressed genes in tissues where this compound is abundant.

-

-

In Vitro Enzyme Assays

-

Protocol 2: Heterologous Expression and Functional Characterization of Candidate Enzymes

-

Objective: To confirm the enzymatic activity of candidate genes identified through transcriptome analysis.

-

Methodology:

-

Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).

-

Express and purify the recombinant proteins.

-

Conduct in vitro enzyme assays with the appropriate substrates (e.g., L-phenylalanine for PAL, 4-coumaroyl-CoA and malonyl-CoA for CHS, chalcone monomers for peroxidases/laccases).

-

Analyze the reaction products using HPLC, LC-MS, and NMR to confirm the identity of the products.

-

Determine enzyme kinetic parameters (Km, kcat) by varying substrate concentrations.

-

-

Elucidation of the Oligomerization Step

-

Protocol 3: Biomimetic Synthesis of this compound

-

Objective: To provide evidence for the oxidative coupling mechanism.

-

Methodology:

-

Synthesize or isolate the chalcone monomer precursor.

-

Incubate the monomer with commercially available or purified L. alata peroxidases or laccases in the presence of an oxidant (e.g., H2O2 for peroxidases).

-

Analyze the reaction products by LC-MS and NMR to identify oligomeric products and compare them to authentic this compound.

-

-

Conclusion and Future Directions

The biosynthesis of this compound is proposed to be a multi-step process initiated by the well-understood phenylpropanoid and chalcone synthase pathways, followed by a putative oxidative oligomerization of chalcone monomers catalyzed by peroxidases or laccases. While the initial steps are based on established biochemical principles, the final oligomerization stage in Lophira alata remains to be experimentally validated.

Future research should focus on:

-

Isolation and characterization of the specific enzymes from Lophira alata responsible for each step of the pathway, particularly the hypothesized oxidative coupling enzymes.

-

Elucidation of the precise regio- and stereochemical control of the oligomerization process, including the potential role of dirigent proteins.

-

Metabolic engineering of microbial or plant systems for the heterologous production of this compound and novel derivatives.

A thorough understanding of this biosynthetic pathway will not only provide fundamental insights into plant secondary metabolism but also pave the way for the sustainable production of this and other complex, bioactive chalcones for pharmaceutical and other applications.

References

Pharmacological Profile of Lophirachalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophirachalcone, a chalcone tetramer isolated from the medicinal plant Lophira alata, has demonstrated notable biological activities, positioning it as a compound of interest for further pharmacological investigation. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its anti-inflammatory and anti-tumor-promoting properties. This document summarizes the available quantitative data, details the experimental protocols used in its initial characterization, and visualizes the putative signaling pathways and experimental workflows. While the precise molecular mechanisms of this compound remain to be fully elucidated, this guide serves as a foundational resource for researchers in oncology, immunology, and drug discovery.

Introduction

Chalcones are a class of natural compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound is a complex chalcone tetramer derived from the West African plant Lophira alata. Initial studies have highlighted its potential as a chemopreventive agent due to its ability to counteract the effects of tumor promoters and inflammatory stimuli. This document aims to consolidate the existing pharmacological data on this compound to facilitate future research and development efforts.

Quantitative Pharmacological Data

The primary quantitative data for this compound's biological activity originates from its initial characterization. The following tables summarize the reported inhibitory effects. It is important to note that comprehensive dose-response studies and the determination of IC50 values are not yet available in the public domain.

Table 1: Inhibitory Effect of this compound on Epstein-Barr Virus (EBV) Early Antigen (EA) Activation

| Compound | Concentration (µM) | Inhibition of EBV-EA Activation (%) |

| This compound | 5 | 78 |

Data extracted from studies on the inhibition of EBV-EA induced by the tumor promoter teleocidin B-4 in Raji cells.

Table 2: Anti-inflammatory Activity of this compound

| Compound | Dose per ear (nmol) | Inhibition of TPA-induced Inflammation (%) |

| This compound | 110 | 65 |

Data from studies on the inhibition of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in a mouse model.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the pharmacological profile of this compound.

Inhibition of Epstein-Barr Virus (EBV) Early Antigen (EA) Activation Assay

This assay is a common in vitro method to screen for anti-tumor-promoting activity. It measures the ability of a compound to inhibit the reactivation of the latent Epstein-Barr virus in lymphoblastoid cells, a process that can be induced by tumor promoters.

Workflow:

Caption: Workflow for the Epstein-Barr Virus activation inhibition assay.

Methodology:

-

Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are cultured in an appropriate medium (e.g., RPMI-1640 supplemented with fetal bovine serum).

-

Induction of EBV Reactivation: The cells are treated with a tumor promoter, such as teleocidin B-4 or 12-O-tetradecanoylphorbol-13-acetate (TPA), in the presence of a co-inducer like sodium butyrate.

-

Treatment with Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cell culture at various concentrations. A vehicle control is also included.

-

Incubation: The treated cells are incubated for a specific period (typically 48 hours) to allow for the expression of the EBV early antigen (EA).

-

Immunofluorescence Staining: After incubation, the cells are harvested, washed, and smeared onto glass slides. The smears are fixed and then stained using an indirect immunofluorescence method. This involves incubating the cells with human serum containing antibodies against EBV EA, followed by a fluorescein-conjugated secondary antibody.

-

Microscopic Analysis: The slides are examined under a fluorescence microscope, and the percentage of EA-positive cells is determined by counting at least 500 cells per sample.

-

Calculation of Inhibition: The percentage of inhibition is calculated using the formula: [1 - (% EA-positive cells in treated sample / % EA-positive cells in control)] x 100.

TPA-Induced Mouse Ear Inflammation Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory properties of topically applied compounds. TPA is a potent inflammatory agent that induces edema and cellular infiltration when applied to the skin.

Workflow:

Caption: Workflow for the TPA-induced mouse ear inflammation assay.

Methodology:

-

Animal Model: Typically, ICR or Swiss albino mice are used for this assay.

-

Induction of Inflammation: A solution of TPA in a volatile solvent like acetone is applied topically to the inner and outer surfaces of one ear of each mouse. The other ear serves as a control.

-

Treatment: this compound, dissolved in the same solvent, is applied to the TPA-treated ear, either simultaneously with or shortly after the TPA application. A control group receives TPA and the vehicle.

-

Incubation Period: The animals are left for a specific period (usually 4-6 hours) to allow the inflammatory response to develop.

-

Measurement of Edema: After the incubation period, the mice are euthanized. A standard-sized circular section (e.g., 6 mm in diameter) is punched out from both the treated and control ears.

-

Analysis: The ear punches are weighed, and the difference in weight between the TPA-treated and control ears is calculated as a measure of the edema.

-

Calculation of Inhibition: The percentage of inhibition of inflammation is calculated by comparing the edema in the this compound-treated group to the edema in the vehicle-treated control group.

Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound have not been definitively identified in published literature. However, based on the known mechanisms of the inducers used in the primary studies (TPA and teleocidin B-4), a putative mechanism of action can be proposed. Both TPA and teleocidin B-4 are known activators of Protein Kinase C (PKC). Activation of PKC can lead to the downstream activation of transcription factors such as AP-1 and NF-κB, which are key regulators of inflammatory and proliferative genes. It is hypothesized that this compound may interfere with this cascade.

Putative Signaling Pathway for the Anti-inflammatory and Anti-tumor-Promoting Effects of this compound:

Caption: A putative signaling pathway illustrating the potential mechanism of this compound.

This proposed pathway suggests that this compound may exert its effects by directly or indirectly inhibiting PKC, thereby preventing the activation of downstream pro-inflammatory and pro-proliferative signaling cascades. Further research is required to validate this hypothesis and identify the specific molecular interactions of this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural product with demonstrated anti-inflammatory and anti-tumor-promoting activities in preclinical models. The available data, while limited, provides a strong rationale for more in-depth pharmacological profiling. Future research should prioritize:

-

Dose-response studies to determine the IC50 values for its biological activities.

-

Mechanism of action studies to identify the direct molecular targets and validate the proposed signaling pathways. This could involve kinase inhibition assays, binding studies, and analysis of downstream signaling events.

-

In vivo efficacy studies in various cancer and inflammatory disease models to assess its therapeutic potential.

-

Pharmacokinetic and toxicological studies to evaluate its drug-like properties and safety profile.

A thorough investigation of these aspects will be crucial in determining the potential for developing this compound into a clinically viable therapeutic agent. This technical guide provides the foundational information necessary to embark on these future studies.

Preliminary Cytotoxicity of Lophirachalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Lophirachalcone, a chalcone tetramer isolated from the medicinal plant Lophira alata, has been identified as a potential anti-tumor promoting agent. Chalcones, a class of naturally occurring and synthetic compounds, are widely investigated for their anticancer properties. This technical guide provides an in-depth overview of the preliminary cytotoxicity assays relevant to this compound and related compounds. Due to the limited publicly available cytotoxicity data specifically for this compound, this guide presents data on closely related chalcone dimers from Lophira alata, alongside a comprehensive framework of standard experimental protocols and potential mechanisms of action for chalcones.

Quantitative Cytotoxicity Data

For comparative purposes, the following table summarizes the cytotoxic activity of various other chalcone derivatives against a range of cancer cell lines.

| Compound/Extract | Cell Line | Assay | IC50 / Effect | Reference |

| Methanolic extract of Lophira alata | Ehrlich ascites carcinoma | Not specified | Significant reduction in cell viability | |

| Lophirone B | Ehrlich ascites carcinoma | Not specified | Significant reduction in cell viability | |

| Lophirone C | Ehrlich ascites carcinoma | Not specified | Significant reduction in cell viability | |

| Licochalcone C | HCT116 (human colorectal cancer) | MTT | 16.6 µM | |

| Licochalcone C | HCT116-OxR (oxaliplatin-resistant) | MTT | 19.6 µM | |

| Chalcone Derivative (L2H17) | CT26.WT (murine colon carcinoma) | RT-CES | Strong dose-dependent inhibition | |

| Chalcone Derivatives | HeLa (cervical cancer) | Not specified | IC50 values of 36.6 µM and 20.6 µM for compounds B5 and B8 |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the cytotoxicity assessment of chalcones.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HCT116, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well culture plates

-

This compound or other test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0, 5, 10, 20, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well culture plates

-

This compound or other test compounds

-

Trichloroacetic acid (TCA), cold

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM)

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After treatment, gently add cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates five times with water and allow them to air dry.

-

Staining: Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

-

Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening of this compound.

Potential Signaling Pathway Modulated by Chalcones

Caption: Hypothetical signaling pathways potentially targeted by this compound.

In Vitro Evaluation of Licochalcone A's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licochalcone A, a prominent chalcone isolated from the roots of Glycyrrhiza species, has garnered significant attention within the scientific community for its diverse pharmacological activities. Extensive in vitro research has highlighted its potential as a therapeutic agent, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the in-vitro evaluation of Licochalcone A, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Therapeutic Potential

Licochalcone A has demonstrated potent anticancer effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, induction of autophagy, and cell cycle arrest.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of Licochalcone A in various cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50/GI50 (µM) | Exposure Time (h) | Reference |

| SKOV3 | Ovarian Cancer | CCK-8 | 19.22 | 24 | [1] |

| SW480 | Colon Cancer | Not Specified | 7 | Not Specified | [2][3] |

| SW620 | Colon Cancer | Not Specified | 8.8 | Not Specified | [2][3] |

| MKN45 | Gastric Cancer | Not Specified | 41.1 | Not Specified | [2] |

| SGC7901 | Gastric Cancer | Not Specified | 40.7 | Not Specified | [2] |

Key Signaling Pathways in Anticancer Activity

Licochalcone A exerts its anticancer effects by modulating several critical signaling pathways. These include the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the MAPK (p38/JNK) pathways, which are involved in stress responses and apoptosis.[2][3] By inhibiting pro-survival signals and activating pro-apoptotic pathways, Licochalcone A effectively induces cancer cell death.

Anti-inflammatory Therapeutic Potential

Licochalcone A exhibits potent anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators in various immune and skin cells.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for Licochalcone A's effects on inflammatory markers.

| Cell Type | Stimulant | Inhibited Mediator | IC50 (µM) | Reference |

| T-lymphocytes | CD3/CD28 antibodies | ORAI1 channels | 2.97 | [4] |

| T-lymphocytes | CD3/CD28 antibodies | Kv1.3 channels | 0.83 | [4] |

| T-lymphocytes | CD3/CD28 antibodies | KCa3.1 channels | 11.21 | [4] |

| RAW 264.7 macrophages | LPS | TNF-α, IL-1β, IL-6, NO, PGE2 | 5-20 (effective dose range) | [5] |

| Primary microglia | LPS | PGE2, IL-6, TNF-α | Dose-dependent reduction | [6][7] |

| Keratinocytes | UVB | PGE2 | Potent inhibition | [8] |

| Dermal fibroblasts | LPS | PGE2 | Potent inhibition | [8] |

| Granulocytes | fMLP | LTB4 | Potent inhibition | [8] |

| Monocyte-derived dendritic cells | LPS | IL-6/TNF-α | Potent inhibition | [8] |

Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of Licochalcone A are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.[5][6][7][9] These pathways are central to the inflammatory response, and their downregulation by Licochalcone A leads to a decreased production of pro-inflammatory cytokines and other inflammatory molecules.

References

- 1. Licochalcone A Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]

- 4. Anti-Inflammatory Effect of Licochalcone A via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Role of Licochalcone A in Potential Pharmacological Therapy: A Review [frontiersin.org]

- 6. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory efficacy of Licochalcone A: correlation of clinical potency and in vitro effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Anti-inflammatory Effects of Licochalcone A

Disclaimer: Initial searches for "Lophirachalcone" did not yield significant results in widely accessible scientific literature. The information presented in this document pertains to Licochalcone A , a structurally related and extensively studied chalcone with well-documented anti-inflammatory properties. It is presumed that the user's interest lies in the anti-inflammatory mechanisms of this class of compounds.

This technical guide provides a comprehensive overview of the anti-inflammatory properties of Licochalcone A, a prominent flavonoid isolated from the root of Glycyrrhiza inflata (licorice). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action

Licochalcone A exerts its potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of pro-inflammatory mediators and cytokines, suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[1][2][3] By targeting these central nodes of inflammation, Licochalcone A effectively mitigates inflammatory processes in both in vitro and in vivo models.[1][4]

Data Presentation: Quantitative Efficacy of Licochalcone A

The following tables summarize the quantitative data on the inhibitory effects of Licochalcone A on various inflammatory markers and pathways.

Table 1: In Vitro Inhibitory Effects of Licochalcone A

| Target/Assay | Cell Line | Inducer | Concentration/IC₅₀ | Effect | Citation(s) |

| Pro-inflammatory Mediators | |||||

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 5-20 µM | Dose-dependent inhibition | [1] |

| Prostaglandin E₂ (PGE₂) Production | Human Skin Fibroblasts | IL-1β | IC₅₀: 15.0 nM | Inhibition | [2] |

| PGE₂ Production | Microglia BV2 Cells | IFN-γ + LPS | IC₅₀: 2.52 µM | Inhibition | [5] |

| Pro-inflammatory Cytokines | |||||

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 Macrophages | LPS | 5-20 µM | Dose-dependent inhibition | [1] |

| Interleukin-6 (IL-6) | RAW 264.7 Macrophages | LPS | 5-20 µM | Dose-dependent inhibition | [1] |

| Interleukin-1β (IL-1β) | RAW 264.7 Macrophages | LPS | 5-20 µM | Dose-dependent inhibition | [1] |

| Ion Channel Activity | |||||

| ORAI1 Channels | HEK293T Cells | - | IC₅₀: 2.97 µM | Inhibition | [6] |

| Kv1.3 Channels | HEK293T Cells | - | IC₅₀: 0.83 µM | Inhibition | [6] |

| KCa3.1 Channels | HEK293 Cells | - | IC₅₀: 11.21 µM | Inhibition | [6] |

| Enzyme Activity | |||||

| COX-2 Activity | Primary Microglia | LPS + AA | ~50% inhibition at 2.5 µM | Inhibition | [7] |

Table 2: In Vivo Anti-inflammatory Effects of Licochalcone A

| Animal Model | Disease Induction | Licochalcone A Dosage | Key Findings | Citation(s) |

| Acute Lung Injury | Lipopolysaccharide (LPS) | 20-80 mg/kg | Reduced inflammatory cells, protein leakage, and MPO activity. Decreased TNF-α, IL-6, IL-1β. | [1] |

| Ulcerative Colitis | Dextran Sulfate Sodium (DSS) | 20, 40, 80 mg/kg (p.o.) | Reduced colon length shortening, histological damage, and MPO activity. | [1] |

| Acute Kidney Injury | Lipopolysaccharide (LPS) | 20-80 mg/kg | Inhibition of NF-κB signaling. | [1] |

Signaling Pathways Modulated by Licochalcone A

Licochalcone A's anti-inflammatory activity is underpinned by its ability to interfere with critical intracellular signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Licochalcone A has been shown to inhibit this pathway significantly. It prevents the activation of the IκB kinase (IKK) complex, which in turn blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8] This action prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of target inflammatory genes like TNF-α, IL-6, and IL-1β.[1][3]

Caption: Licochalcone A inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family of kinases (including p38, ERK, and JNK) plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. Licochalcone A has been demonstrated to suppress the activation of this pathway. Specifically, it inhibits the phosphorylation of p38 MAPK and Erk 1/2 in response to inflammatory stimuli like LPS.[7][9] By blocking MAPK signaling, Licochalcone A further reduces the production of inflammatory cytokines and mediators.[7]

Caption: Licochalcone A suppresses the MAPK signaling cascade.

Nrf2 Signaling Pathway

In addition to suppressing pro-inflammatory pathways, Licochalcone A also activates the cytoprotective Nrf2 pathway.[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and phase II detoxifying enzymes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Licochalcone A promotes the nuclear translocation of Nrf2.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1).[10][11] This antioxidant effect helps to mitigate oxidative stress, a key component of the inflammatory process.

Caption: Licochalcone A activates the Nrf2 antioxidant pathway.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages

This model is used to assess the anti-inflammatory effects of compounds on macrophage activation.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Experimental Procedure:

-

Cells are seeded into 24-well or 96-well plates at a density of approximately 3 × 10⁵ cells/well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium, and cells are pre-treated with various non-cytotoxic concentrations of Licochalcone A for 1-3 hours.

-

Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for a specified period (e.g., 24 hours for cytokine measurements).[12][13]

-

-

Endpoint Analysis:

-

Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.[14]

-

Cytokine Measurement (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the cell-free supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.[12][13]

-

Western Blot Analysis: To assess effects on signaling pathways, cells are lysed after a shorter LPS stimulation (e.g., 15-30 minutes). The expression and phosphorylation status of key proteins (e.g., p-p65, p-p38, p-ERK, IκBα) are analyzed by Western blotting.[13][14]

-

Caption: Experimental workflow for in vitro LPS-induced inflammation.

In Vivo Carrageenan-Induced Paw Edema

This is a classical model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[15][16]

-

Animals: Male Wistar rats or Swiss albino mice are typically used.

-

Experimental Procedure:

-

Animals are divided into control, carrageenan-only, and Licochalcone A-treated groups.

-

Licochalcone A (at various doses) or the vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the treatment groups, typically 30-60 minutes before carrageenan injection.[15]

-

Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% κ-carrageenan solution into the right hind paw of each animal.[17] The left paw is often injected with saline as a control.

-

-

Endpoint Analysis:

-

Paw Volume Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 3, 5, and 7 hours) post-injection.[18]

-

Calculation: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the carrageenan-only group.

-

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis

This model mimics the pathology of human ulcerative colitis.[19][20]

-

Animals: C57BL/6 or Balb/c mice are commonly used.

-

Experimental Procedure:

-

Endpoint Analysis:

-

Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. These scores are combined to calculate the DAI.[19]

-

Histological Analysis: At the end of the experiment, colons are excised, their length is measured (colon shortening is a marker of inflammation), and tissue sections are stained with Hematoxylin and Eosin (H&E) for histological scoring of inflammation and tissue damage.

-

Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colon tissue homogenates is measured as an indicator of neutrophil infiltration.[19]

-

Conclusion

Licochalcone A demonstrates significant anti-inflammatory potential through its multifaceted mechanism of action, which involves the concurrent suppression of key pro-inflammatory pathways (NF-κB and MAPK) and the activation of the protective Nrf2 antioxidant response. The quantitative data from both in vitro and in vivo studies underscore its efficacy in reducing the production of a wide array of inflammatory mediators. The detailed protocols provided herein offer a standardized framework for the continued investigation and development of Licochalcone A and related chalcones as promising therapeutic agents for a variety of inflammatory disorders.

References

- 1. Role of Licochalcone A in Potential Pharmacological Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition by licochalcone A, a novel flavonoid isolated from liquorice root, of IL-1beta-induced PGE2 production in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Licochalcone A: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Role of Licochalcone A in Potential Pharmacological Therapy: A Review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory Effect of Licochalcone A via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Licochalcone A potently inhibits tumor necrosis factor alpha-induced nuclear factor-kappaB activation through the direct inhibition of IkappaB kinase complex activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Licochalcone A activates Nrf2 in vitro and contributes to licorice extract-induced lowered cutaneous oxidative stress in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. socmucimm.org [socmucimm.org]

- 20. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DSS-Induced Colitis - Chondrex, Inc. [chondrex.com]

Assessing the Antioxidant Capacity of Lophirachalcone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophirachalcone, a complex chalcone tetramer isolated from the West African medicinal plant Lophira alata, presents a promising scaffold for antioxidant research.[1][2] While direct quantitative antioxidant data for this compound is not extensively available in current literature, significant antioxidant activity has been demonstrated in extracts of Lophira alata and its constituent chalcone dimers, lophirones B and C.[3][4] This guide provides a comprehensive overview of the methodologies to assess the antioxidant capacity of this compound, leveraging data from structurally related compounds to infer its potential. Detailed experimental protocols for key antioxidant assays, including DPPH, ABTS, FRAP, and ORAC, are provided, alongside an exploration of the potential underlying mechanism of action via the Nrf2 signaling pathway.

Introduction to this compound and its Congeners

This compound is a naturally occurring chalcone tetramer isolated from the stem bark of Lophira alata (Ochnaceae).[1][2] Chalcones, a subclass of flavonoids, are characterized by an open C3-C6-C3 backbone and are known for their broad range of biological activities, including antioxidant properties. The antioxidant potential of chalcones is often attributed to their ability to donate a hydrogen atom or a single electron to free radicals, a property enhanced by the presence of hydroxyl groups on their aromatic rings.

Given the limited direct data on this compound, this guide will refer to studies on lophirones B and C, which are chalcone dimers also isolated from Lophira alata, and extracts from Lophira alata and the related species Lophira lanceolata, to provide a foundational understanding of the potential antioxidant capacity.[3][5][6]

Quantitative Antioxidant Data of this compound-Related Compounds

While specific IC50 or Trolox equivalent values for this compound are not available in the reviewed literature, the following tables summarize the antioxidant activities of extracts from Lophira species and isolated lophirones. This data provides a strong indication of the potential antioxidant efficacy of chalcones derived from this genus.

Table 1: Antioxidant Activity of Lophira alata Methanolic Extract and Isolated Lophirones B and C

| Assay | Sample | Observation | Reference |

| DPPH Radical Scavenging | Methanolic Extract, Lophirone B, Lophirone C | Concentration-dependent scavenging activity. | [3] |

| Superoxide Anion Radical Scavenging | Methanolic Extract, Lophirone B, Lophirone C | Concentration-dependent scavenging activity. | [3] |

| Hydrogen Peroxide Scavenging | Methanolic Extract, Lophirone B, Lophirone C | Concentration-dependent scavenging activity. | [3] |

| Hydroxyl Radical Scavenging | Methanolic Extract, Lophirone B, Lophirone C | Concentration-dependent scavenging activity. | [3] |

| Ferric Ion Reducing Power | Methanolic Extract, Lophirone B, Lophirone C | Concentration-dependent reducing activity. | [3] |

Note: The study demonstrated that lophirone C exhibited the most potent anticancer, antimutagenic, and antioxidant activities among the tested compounds.[3]

Table 2: In Vitro Antioxidant Activity of Lophira lanceolata Extracts

| Assay | Extract | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | Aqueous Extract | 6.724 | [7] |

| Ethanol Extract | 8.153 | [7] | |

| Ferric Reducing Antioxidant Power (FRAP) | Aqueous Extract | 152.0 | [7] |

| Ethanol Extract | 54.66 | [7] |

Experimental Protocols for Antioxidant Capacity Assessment

The following are detailed methodologies for the most common in vitro antioxidant capacity assays applicable to this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well microplate, add 20 µL of the sample or standard (e.g., Ascorbic Acid or Trolox) at various concentrations to 180 µL of the DPPH working solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

-

Reaction Mixture: In a 96-well microplate, add 10 µL of the sample or standard (e.g., Trolox) at various concentrations to 190 µL of the ABTS•+ working solution.

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the same antioxidant capacity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions.

-

Reaction Mixture: In a 96-well microplate, add 10 µL of the sample or standard (e.g., FeSO₄·7H₂O) to 190 µL of the FRAP reagent.

-

Incubation: Incubate the plate at 37°C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using different concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents or in terms of a standard antioxidant like Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

-

Reagent Preparation:

-

Fluorescein stock solution (e.g., 10 µM in 75 mM PBS, pH 7.4).

-

AAPH solution (e.g., 240 mM in 75 mM PBS, pH 7.4), prepared fresh daily.

-

Trolox standard solutions of various concentrations.

-

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions in 75 mM PBS.

-

Assay Procedure:

-

In a black 96-well microplate, add 25 µL of the sample, standard (Trolox), or blank (PBS) to each well.

-

Add 150 µL of the fluorescein working solution to all wells.

-

Incubate the plate at 37°C for 15 minutes in the plate reader.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

-

Measurement: Immediately begin monitoring the fluorescence (excitation at 485 nm, emission at 520 nm) every minute for at least 60 minutes.

-

Calculation: The area under the curve (AUC) for each sample is calculated. The net AUC is determined by subtracting the AUC of the blank. The ORAC value is then calculated by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as µmol of Trolox equivalents per liter or gram of the sample.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the described antioxidant assays.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Signaling Pathway Diagram

Chalcones have been shown to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. The Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway is a key mechanism for cellular defense against oxidative stress.

Caption: Proposed Nrf2/ARE Signaling Pathway Activation by this compound.

Conclusion

This compound, as a complex chalcone tetramer from Lophira alata, holds significant promise as a potent antioxidant. While direct quantitative assessments of its antioxidant capacity are yet to be extensively reported, the pronounced antioxidant activities of its congeners, lophirones B and C, and extracts from its source plant provide a strong rationale for its investigation. The experimental protocols and workflows detailed in this guide offer a robust framework for the systematic evaluation of this compound's antioxidant properties. Furthermore, the elucidation of its potential to modulate the Nrf2 signaling pathway could provide valuable insights into its mechanism of action and its therapeutic potential in conditions associated with oxidative stress. Further research is warranted to isolate sufficient quantities of this compound to perform these detailed antioxidant assays and to validate its role as a modulator of cellular antioxidant defenses.

References

- 1. Chalcone tetramers, this compound and alatachalcone, from Lophira alata as possible anti-tumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Lophira alata | 38 Publications | 317 Citations | Top Authors | Related Topics [scispace.com]

- 5. Antimalarial Efficacy and Antioxidant Activity of Lophira lanceolata Stem Bark Ethanol Extract Using Plasmodium berghei Induced-Malaria in Swiss Albino's Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. In Vitro Antiplasmodial, Cytotoxicity, and Antioxidant Activities of Lophira lanceolata (Ochnaceae): A Cameroonian Plant Commonly Used to Treat Malaria - PMC [pmc.ncbi.nlm.nih.gov]

Lophirachalcone: A Technical Guide to its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophirachalcone, a complex chalcone tetramer isolated from Lophira alata, has demonstrated significant potential as a bioactive compound, exhibiting noteworthy anti-tumor and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available physicochemical data for chalcones as a class, offering insights into the likely properties of this compound. Furthermore, it delves into the potential molecular mechanisms underpinning its biological activities by examining the well-elucidated signaling pathways of related chalcones, such as Licochalcone A. This document aims to serve as a foundational resource for researchers engaged in the exploration and development of this compound and other chalcone-based therapeutics.

Physicochemical Properties of Chalcones

| Property | Value (for trans-Chalcone) | Value (for other Chalcone Derivatives) | Method of Determination |

| Molecular Formula | C₁₅H₁₂O[1][2] | Varies | Mass Spectrometry[3] |

| Molecular Weight | 208.26 g/mol [1][2] | Varies | Mass Spectrometry[3] |

| Melting Point | 55-59 °C[1][4][5] | 410.95 - 423.42 K for heterocyclic chalcones[6] | Differential Scanning Calorimetry (DSC)[6][7] |

| Boiling Point | 345-348 °C (with slight decomposition)[2][8] | 208 °C at 25 mmHg[4][5] | Not specified |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, chloroform, ether, and benzene.[4][9] | Generally soluble in organic solvents, with solubility increasing with temperature.[7] | Gravimetric Method[7] |

| logP (Octanol-Water Partition Coefficient) | 3.63 - 4.018[1] | 2.9 - 5.3 for various chalcones[10][11] | Reversed-Phase Thin-Layer Chromatography (RP-TLC)[10][12][13] |

| pKa | Data not readily available | Data not readily available | Potentiometric Titration |

Experimental Protocols for Physicochemical Property Determination

The following are generalized experimental protocols for determining the key physicochemical properties of chalcones, based on methods reported in the literature.

Determination of Melting Point

The melting point of chalcone derivatives can be determined using Differential Scanning Calorimetry (DSC).

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

A small, accurately weighed sample of the purified compound (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

-

Determination of Solubility

The solubility of chalcones in various solvents can be determined using the gravimetric method.[7]

-

Procedure:

-

An excess amount of the chalcone is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the filtrate is carefully evaporated to dryness.

-

The mass of the remaining solid is determined, and the solubility is calculated and expressed in units such as g/L or mol/L.

-

Determination of logP (Octanol-Water Partition Coefficient)

Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a common and rapid method for estimating the lipophilicity (logP) of compounds like chalcones.[10][12][13]

-

Stationary Phase: Silanized silica gel 60F254 plates.

-

Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).

-

Procedure:

-

Solutions of the test compounds and a series of standards with known logP values are spotted onto the RP-TLC plate.

-

The plate is developed in the mobile phase until the solvent front reaches a predetermined height.

-

The plate is dried, and the spots are visualized (e.g., under UV light).

-

The retardation factor (Rf) for each compound is calculated.

-

The RM value is calculated from the Rf value using the equation: RM = log((1/Rf) - 1).

-

A calibration curve is generated by plotting the RM values of the standards against their known logP values.

-

The logP of the test compound is determined by interpolating its RM value on the calibration curve.

-

Biological Activities and Signaling Pathways

This compound has been identified as a potent anti-tumor and anti-inflammatory agent.[14] While the specific molecular targets of this compound are yet to be fully elucidated, the mechanisms of action for structurally related chalcones, particularly Licochalcone A, have been extensively studied and provide a strong basis for understanding its potential pathways.

Anti-Inflammatory Activity

The anti-inflammatory effects of chalcones are often mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. Licochalcone A has been shown to suppress the activation of NF-κB and the phosphorylation of p38 and ERK MAPKs, leading to a reduction in the production of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β.[15][16]

Caption: Putative anti-inflammatory signaling pathway of this compound.

Anti-Tumor Activity